![molecular formula C22H21N3O2 B4385939 2-[(3-phenylpropanoyl)amino]-N-(3-pyridinylmethyl)benzamide](/img/structure/B4385939.png)
2-[(3-phenylpropanoyl)amino]-N-(3-pyridinylmethyl)benzamide
Vue d'ensemble
Description
2-[(3-phenylpropanoyl)amino]-N-(3-pyridinylmethyl)benzamide, also known as JNJ-31020028, is a small molecule inhibitor that targets the protein tyrosine phosphatase 1B (PTP1B). PTP1B is a negative regulator of insulin signaling and is implicated in the pathogenesis of type 2 diabetes and obesity. JNJ-31020028 is a potential drug candidate for the treatment of these metabolic disorders.
Mécanisme D'action
2-[(3-phenylpropanoyl)amino]-N-(3-pyridinylmethyl)benzamide targets PTP1B, a protein that negatively regulates insulin signaling by dephosphorylating insulin receptor substrate-1 (IRS-1). Inhibition of PTP1B by 2-[(3-phenylpropanoyl)amino]-N-(3-pyridinylmethyl)benzamide leads to increased phosphorylation of IRS-1 and activation of downstream signaling pathways, resulting in improved glucose uptake and metabolism.
Biochemical and Physiological Effects:
2-[(3-phenylpropanoyl)amino]-N-(3-pyridinylmethyl)benzamide has been shown to improve glucose tolerance and insulin sensitivity, reduce body weight and adiposity, and improve lipid metabolism in preclinical models of type 2 diabetes and obesity. 2-[(3-phenylpropanoyl)amino]-N-(3-pyridinylmethyl)benzamide has also been shown to have anti-inflammatory effects and to protect against the development of non-alcoholic fatty liver disease.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-[(3-phenylpropanoyl)amino]-N-(3-pyridinylmethyl)benzamide in lab experiments include its specificity for PTP1B, its ability to improve glucose tolerance and insulin sensitivity, and its potential as a drug candidate for the treatment of type 2 diabetes and obesity. The limitations of using 2-[(3-phenylpropanoyl)amino]-N-(3-pyridinylmethyl)benzamide in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Orientations Futures
For research on 2-[(3-phenylpropanoyl)amino]-N-(3-pyridinylmethyl)benzamide include further preclinical studies to determine its safety and efficacy in humans, clinical trials to evaluate its potential as a drug candidate for the treatment of type 2 diabetes and obesity, and studies to explore its potential as a therapeutic agent for other metabolic disorders. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the anti-inflammatory and hepatoprotective effects of 2-[(3-phenylpropanoyl)amino]-N-(3-pyridinylmethyl)benzamide.
Applications De Recherche Scientifique
2-[(3-phenylpropanoyl)amino]-N-(3-pyridinylmethyl)benzamide has been extensively studied in preclinical models of type 2 diabetes and obesity. In these studies, 2-[(3-phenylpropanoyl)amino]-N-(3-pyridinylmethyl)benzamide has been shown to improve glucose tolerance and insulin sensitivity, reduce body weight and adiposity, and improve lipid metabolism. 2-[(3-phenylpropanoyl)amino]-N-(3-pyridinylmethyl)benzamide has also been shown to have anti-inflammatory effects and to protect against the development of non-alcoholic fatty liver disease.
Propriétés
IUPAC Name |
2-(3-phenylpropanoylamino)-N-(pyridin-3-ylmethyl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2/c26-21(13-12-17-7-2-1-3-8-17)25-20-11-5-4-10-19(20)22(27)24-16-18-9-6-14-23-15-18/h1-11,14-15H,12-13,16H2,(H,24,27)(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAXZTLYJLYJJQL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=CC=CC=C2C(=O)NCC3=CN=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.